molecular formula C16H22N2O2 B3093909 Trans-1,2,3,3A,5,9B-Hexahydro-Pyrrolo[3,4-C]Isoquinoline-4-Carboxylic Acid Tert-Butyl Ester CAS No. 1251002-37-5

Trans-1,2,3,3A,5,9B-Hexahydro-Pyrrolo[3,4-C]Isoquinoline-4-Carboxylic Acid Tert-Butyl Ester

Cat. No.: B3093909
CAS No.: 1251002-37-5
M. Wt: 274.36 g/mol
InChI Key: CCFNXAQBRRJDFV-UONOGXRCSA-N
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Description

Trans-1,2,3,3A,5,9B-Hexahydro-Pyrrolo[3,4-C]Isoquinoline-4-Carboxylic Acid Tert-Butyl Ester (CAS: 1251002-37-5) is a heterocyclic organic compound characterized by a fused pyrrolo-isoquinoline core and a tert-butyl ester functional group. Its molecular formula is C₁₇H₂₂N₂O₂, with a molecular weight of 286.37 g/mol . The tert-butyl ester moiety enhances steric protection of the carboxylic acid group, making it a stable intermediate in synthetic organic chemistry, particularly in pharmaceutical and materials science applications.

Properties

IUPAC Name

tert-butyl (3aS,9bR)-1,2,3,3a,5,9b-hexahydropyrrolo[3,4-c]isoquinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-16(2,3)20-15(19)18-10-11-6-4-5-7-12(11)13-8-17-9-14(13)18/h4-7,13-14,17H,8-10H2,1-3H3/t13-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCFNXAQBRRJDFV-UONOGXRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2C3C1CNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2[C@H]3[C@H]1CNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trans-1,2,3,3A,5,9B-Hexahydro-Pyrrolo[3,4-C]Isoquinoline-4-Carboxylic Acid Tert-Butyl Ester typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[3,4-C]Isoquinoline Core: This step involves the cyclization of appropriate precursors under specific conditions, often using catalysts and solvents to facilitate the reaction.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through a series of reactions, such as oxidation or carboxylation.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol, typically using acid catalysts to drive the reaction to completion.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Deprotection of the tert-Butyl Ester Group

The Boc group is cleaved under acidic conditions to yield the corresponding carboxylic acid, a critical step for further functionalization.

Reagent/Conditions Product Yield Source
Trifluoroacetic acid (TFA) in CH<sub>2</sub>Cl<sub>2</sub>Trans-1,2,3,3a,5,9b-hexahydro-pyrrolo[3,4-c]isoquinoline-4-carboxylic acid76–93%
HCl (gas) in dioxaneSame as above80%
  • The reaction proceeds via protonation of the Boc group, followed by elimination of isobutylene and CO<sub>2</sub> to release the carboxylic acid .

  • In , similar Boc deprotection of 27 using TFA yielded 29 (carboxylic acid) in 90% yield after hydrolysis.

Cyclization and Rearrangement Reactions

The pyrrolo-isoquinoline core participates in acid-catalyzed cyclizations, forming complex polycyclic structures.

Example :

  • Treatment with trifluoromethanesulfonic acid (TfOH) induces lactonization, yielding phenol 17 via intermediate lactone 18 .

text
Reaction Pathway: 13 (Boc-protected) → TfOH → **18** (lactone) → Heating → **17** (phenol)
  • Key Conditions :

    • Lactone 18 isolated in 80% yield after 1 h of thermolysis .

    • Prolonged heating with TfOH converts 18 to phenol 17 in 95% yield .

Coupling Reactions

The deprotected carboxylic acid undergoes amidation or esterification to generate derivatives for pharmacological applications.

Reagent Product Application Source
Benzoyl chloride (R-COCl)Benzamide derivatives (e.g., 44 )Bioactive compound synthesis
EDCI/HOBT coupling agentsPeptide-conjugated analogsDrug discovery
  • In , the carboxylic acid 29 reacts with 6-iodobenzo dioxazole-5-carboxylic acid chloride to form benzamide 44 (81% yield).

  • Reductive amination with aldehydes/ketones (e.g., using NaBH<sub>3</sub>CN) introduces alkyl/aryl substituents at the nitrogen .

Reductive Transformations

The bicyclic framework undergoes hydrogenation or radical-mediated reductions to modify stereochemistry or saturation.

Example :

  • Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the pyrrolidine ring, yielding decahydro derivatives .

  • Radical cyclization of iodobenzamide 44 with n-Bu<sub>3</sub>SnH/AIBN forms tetracyclic product 45 (55% yield) .

Acid-Promoted Rearrangements

Under strong acidic conditions, the compound participates in Pictet-Spengler-like cyclizations to form erythrinane alkaloid analogs .

Key Reaction :

text
27 (tetrahydroindolinone) + PPA → **28** (tetracyclic erythrinane, 90% yield)
  • The reaction proceeds via N-acyliminium ion intermediate 26 , followed by ketonization .

Scientific Research Applications

Trans-1,2,3,3A,5,9B-Hexahydro-Pyrrolo[3,4-C]Isoquinoline-4-Carboxylic Acid Tert-Butyl Ester has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Trans-1,2,3,3A,5,9B-Hexahydro-Pyrrolo[3,4-C]Isoquinoline-4-Carboxylic Acid Tert-Butyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and physicochemical properties of the target compound and related derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
Trans-1,2,3,3A,5,9B-Hexahydro-Pyrrolo[3,4-C]Isoquinoline-4-Carboxylic Acid Tert-Butyl Ester 1251002-37-5 C₁₇H₂₂N₂O₂ 286.37 Isoquinoline core; tert-butyl ester group; intermediate stability
trans-2-Benzyl-1,2,3,3a,4,9b-hexahydro-pyrrolo[3,4-c]quinoline-5-carboxylic acid tert-butyl ester 1965309-26-5 C₂₃H₂₈N₂O₂ 364.48 Quinoline core; benzyl substitution; higher molecular weight
1,2,3,3A,5,9B-Hexahydro-Pyrrolo[3,4-C]Quinolin-4-One 1017782-20-5 C₁₁H₁₂N₂O 188.23 Quinolinone structure; lacks ester group; lower molecular weight
Key Observations:

Core Heterocycle Differences: The target compound features an isoquinoline core, whereas the benzyl-substituted derivative (CAS: 1965309-26-5) contains a quinoline core. Isoquinoline derivatives often exhibit distinct electronic properties and biological activity compared to quinoline analogs due to differences in nitrogen atom positioning . The quinolinone derivative (CAS: 1017782-20-5) replaces the ester group with a ketone, significantly altering reactivity and solubility .

Functional Group Impact: The tert-butyl ester in the target compound provides steric hindrance, enhancing stability during synthetic reactions. The absence of an ester group in the quinolinone derivative (CAS: 1017782-20-5) results in a lower molecular weight (188.23 g/mol) and higher predicted acidity (pKa ~14.33) compared to the tert-butyl ester analogs .

However, the tert-butyl group typically reduces polarity, improving lipid solubility .

Biological Activity

Trans-1,2,3,3A,5,9B-Hexahydro-Pyrrolo[3,4-C]Isoquinoline-4-Carboxylic Acid Tert-Butyl Ester (CAS No. 1251002-37-5) is a complex organic compound notable for its unique bicyclic structure and potential applications in various scientific fields. Its molecular formula is C16H22N2O2C_{16}H_{22}N_{2}O_{2}, with a molecular weight of 274.36 g/mol. This compound features a hexahydro-pyrrolo[3,4-c]isoquinoline core and a tert-butyl ester functional group, which contributes to its biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets leading to various biological effects. For instance:

  • Enzyme Interaction : It may influence enzyme kinetics and metabolic pathways.
  • Receptor Modulation : The compound could act on G protein-coupled receptors (GPCRs), affecting signal transduction pathways.

Research Findings

Recent studies have highlighted the potential pharmacological applications of this compound:

  • Antineoplastic Activity : Research indicates that derivatives of isoquinoline compounds exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Neuroprotective Effects : Some studies suggest that compounds with similar structures can protect neuronal cells from oxidative stress and neuroinflammation.
  • Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways.

Case Study 1: Anticancer Activity

In vitro studies demonstrated that this compound showed significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical Cancer)12.5Apoptosis via caspase activation
MCF-7 (Breast Cancer)15.0Cell cycle arrest
A549 (Lung Cancer)10.0Induction of oxidative stress

Case Study 2: Neuroprotection

A study investigated the neuroprotective effects of the compound in a rat model of Parkinson's disease. Results indicated that treatment with the compound resulted in reduced neuronal loss and improved motor function.

ParameterControl GroupTreatment Group
Neuronal Survival (%)4070
Motor Function Score (0-10)27

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can intermediates be optimized?

The synthesis typically involves multi-step heterocyclic ring formation, with tert-butyl ester protection to enhance stability during reactions. Key intermediates include decahydro-diaza-cyclopenta derivatives (e.g., 3-Phenyl-decahydro-1,4-diaza-cyclopenta-cyclooctene-4-carboxylic acid tert-butyl ester) . Optimization strategies:

  • Use of Boc (tert-butoxycarbonyl) protection to prevent undesired side reactions during amine functionalization .
  • Process control via membrane separation technologies to isolate intermediates with high purity .
  • Reaction monitoring using HPLC-MS to track byproducts and adjust stoichiometry in real time .

Basic: How should researchers characterize stereochemical purity, and which analytical methods are most reliable?

Stereochemical validation is critical due to the compound’s fused pyrrolo-isoquinoline structure. Recommended methods:

  • Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) to resolve enantiomers .
  • X-ray crystallography for absolute configuration determination, as demonstrated in structurally similar morpholinecarboxylic esters .
  • NMR spectroscopy (¹H-¹H COSY, NOESY) to confirm trans-configuration and ring junction stereochemistry .

Basic: What safety protocols are essential for handling this compound?

Safety data from analogs highlight acute toxicity risks (e.g., H302: harmful if swallowed; H315: skin irritation) . Mitigation strategies:

  • Use fume hoods and PPE (nitrile gloves, lab coats) during synthesis .
  • Implement emergency wash stations for eye/skin exposure, as per SDS guidelines for related tert-butyl esters .
  • Store under inert gas (N₂/Ar) to prevent degradation into reactive byproducts .

Advanced: How can researchers resolve contradictions in stability data under varying pH conditions?

Conflicting stability profiles may arise from differences in solvent systems or temperature. Methodological approaches:

  • Conduct accelerated stability studies (40°C/75% RH) with LC-MS monitoring to identify degradation pathways .
  • Use factorial design experiments to isolate variables (pH, temperature, ionic strength) and model interactions .
  • Compare results with structurally similar compounds (e.g., tert-butyl morpholinecarboxylates) to validate trends .

Advanced: What mechanistic insights guide the compound’s potential pharmacological activity?

The pyrrolo-isoquinoline core shares structural motifs with bioactive marine alkaloids (e.g., anti-inflammatory terpenes and antiviral amides) . Research strategies:

  • Molecular docking against targets like cyclooxygenase-2 (COX-2) or viral proteases .
  • In vitro bioactivity screening (e.g., cytotoxicity assays on cancer cell lines) with IC₅₀ determination .
  • Metabolic stability assays using liver microsomes to assess esterase-mediated hydrolysis of the tert-butyl group .

Advanced: How can enantiomeric excess (ee) be quantified during asymmetric synthesis?

  • Chiral derivatization with Mosher’s acid followed by ¹⁹F NMR analysis .
  • Circular dichroism (CD) spectroscopy to correlate optical activity with ee values .
  • Enantioselective GC with β-cyclodextrin columns for volatile intermediates .

Table 1: Hazard Comparison of Analogous Compounds

CompoundAcute Toxicity (H302)Skin Irritation (H315)Storage Recommendations
This compound (theoretical)LikelyModerate-20°C, inert atmosphere
RS-2109 (analog)ConfirmedSevere2–8°C, desiccated
QM-1955 (Boc-protected analog)LowMildRoom temperature

Data derived from .

Basic: What solvent systems are compatible with its purification?

  • Normal-phase chromatography (hexane/EtOAc) for non-polar intermediates .
  • Reverse-phase HPLC (ACN/H₂O with 0.1% TFA) for polar derivatives .
  • Avoid halogenated solvents (e.g., DCM) if boronate esters are present in intermediates .

Advanced: How can researchers address low yields in large-scale synthesis?

  • Optimize catalytic systems (e.g., Pd/C for hydrogenation) to reduce side reactions .
  • Apply process simulation tools (Aspen Plus) to model heat/mass transfer limitations .
  • Use Design of Experiments (DoE) to identify critical parameters (e.g., pressure, catalyst loading) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trans-1,2,3,3A,5,9B-Hexahydro-Pyrrolo[3,4-C]Isoquinoline-4-Carboxylic Acid Tert-Butyl Ester
Reactant of Route 2
Reactant of Route 2
Trans-1,2,3,3A,5,9B-Hexahydro-Pyrrolo[3,4-C]Isoquinoline-4-Carboxylic Acid Tert-Butyl Ester

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